4-((R)-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide dihydrochloride
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Overview
Description
4-(®-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide dihydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring, a hydroxyphenyl group, and a benzamide moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(®-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide dihydrochloride involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, typically using allyl bromide in the presence of a base.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with diethylamine and a suitable acylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using specific solvents, catalysts, and reaction temperatures to facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(®-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(®-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(®-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide dihydrochloride involves its interaction with specific molecular targets. The piperazine ring and hydroxyphenyl group are crucial for binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxyphenyl group and are known for their biological activities.
Pinacol Boronic Esters: These esters are valuable in organic synthesis and share some structural similarities.
Uniqueness
4-(®-((2S,5R)-4-Allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide dihydrochloride is unique due to its combination of a piperazine ring, hydroxyphenyl group, and benzamide moiety. This combination provides a versatile scaffold for various chemical modifications and biological interactions.
Properties
Molecular Formula |
C27H39Cl2N3O2 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrochloride |
InChI |
InChI=1S/C27H37N3O2.2ClH/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3;;/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3;2*1H/t20-,21+,26-;;/m1../s1 |
InChI Key |
LRHXCXCMFZTVGX-PKENUSFYSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C.Cl.Cl |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C.Cl.Cl |
Origin of Product |
United States |
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